4-(1H-Imidazol-4-yl)-2-methylpyridine
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Overview
Description
4-(1H-Imidazol-4-yl)-2-methylpyridine: is a heterocyclic compound that features both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyridine with imidazole under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-4-yl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazole or pyridine rings.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups attached to the imidazole or pyridine rings .
Scientific Research Applications
4-(1H-Imidazol-4-yl)-2-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-4-yl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by binding to specific proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Pyridine: A simpler compound with a similar pyridine ring structure.
4-(1H-Imidazol-4-yl)benzoate: A compound with a similar imidazole ring but different substituents.
Uniqueness
4-(1H-Imidazol-4-yl)-2-methylpyridine is unique due to the presence of both imidazole and pyridine rings in its structure. This dual-ring system provides distinct chemical and biological properties that are not observed in simpler compounds like imidazole or pyridine .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H9N3/c1-7-4-8(2-3-11-7)9-5-10-6-12-9/h2-6H,1H3,(H,10,12) |
InChI Key |
QSMRVGPBHZFLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CN=CN2 |
Origin of Product |
United States |
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